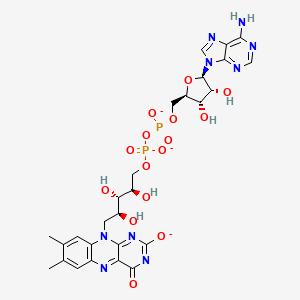
WST-8 Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WST-8 Sodium, also known as 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium monosodium salt, is a water-soluble tetrazolium salt. It is widely used in colorimetric assays to measure cell viability and proliferation. When reduced by cellular dehydrogenases, this compound produces a water-soluble formazan dye, which can be quantified by measuring absorbance at 450 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of WST-8 Sodium involves the reaction of tetrazolium salts with various aromatic compounds under specific conditions. The process typically includes:
Step 1: Nitration of aromatic compounds to introduce nitro groups.
Step 2: Sulfonation to add sulfonic acid groups, enhancing water solubility.
Step 3: Coupling reactions to form the tetrazolium ring structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
- Large-scale nitration and sulfonation reactors.
- Purification steps such as recrystallization and chromatography.
- **Quality control measures to ensure consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: WST-8 Sodium primarily undergoes reduction reactions. When exposed to cellular dehydrogenases in the presence of nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), it is reduced to form a formazan dye.
Common Reagents and Conditions:
- Reagents: NADH, NADPH, cellular dehydrogenases.
- Conditions: Typically performed in buffered solutions at physiological pH (around 7.4).
Major Products:
Aplicaciones Científicas De Investigación
WST-8 Sodium is extensively used in various scientific research fields:
- Chemistry: Used in assays to measure the activity of dehydrogenases and other enzymes.
- Biology: Employed in cell viability and proliferation assays to assess the health and growth of cell cultures.
- Medicine: Utilized in drug screening and cytotoxicity tests to evaluate the effects of pharmaceutical compounds on cell viability.
- Industry: Applied in high-throughput screening for enzyme activity and microbial detection in water quality testing .
Mecanismo De Acción
The mechanism of action of WST-8 Sodium involves its reduction by cellular dehydrogenases in the presence of NADH or NADPH. The reduction process converts the slightly yellow this compound into an orange-colored formazan dye. The amount of formazan dye produced is directly proportional to the number of viable cells, making it a reliable indicator of cell viability and proliferation .
Comparación Con Compuestos Similares
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces an insoluble formazan product, requiring solubilization steps.
- XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to WST-8 Sodium but with different solubility properties.
- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Another tetrazolium salt used in cell viability assays.
Uniqueness of this compound: this compound stands out due to its high water solubility and the production of a water-soluble formazan dye, which simplifies the assay process by eliminating the need for solubilization steps. This makes it more convenient and efficient for high-throughput screening applications .
Propiedades
Fórmula molecular |
C20H14N6NaO11S2+ |
|---|---|
Peso molecular |
601.5 g/mol |
Nombre IUPAC |
sodium;2-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]-5-sulfobenzenesulfonate |
InChI |
InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1 |
Clave InChI |
VSIVTUIKYVGDCX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10799843.png)
![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799851.png)



![Sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B10799868.png)

![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B10799874.png)
![2-[3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(4R)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;trihydrate](/img/structure/B10799881.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;methane](/img/structure/B10799892.png)

![methyl (2S)-2-[[[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799905.png)
![4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;methane](/img/structure/B10799908.png)
![(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane](/img/structure/B10799910.png)
